molecular formula C9H8N2O B069019 3-Methylquinoxalin-5-ol CAS No. 167837-50-5

3-Methylquinoxalin-5-ol

Cat. No.: B069019
CAS No.: 167837-50-5
M. Wt: 160.17 g/mol
InChI Key: JLXHSDUARCRCBH-UHFFFAOYSA-N
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Description

2-Methyl-8-hydroxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline ring system with a methyl group at the 2-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-hydroxyquinoxaline typically involves the condensation of o-phenylenediamine with 2-methyl-3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the quinoxaline ring .

Industrial Production Methods: Industrial production of 2-Methyl-8-hydroxyquinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-hydroxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-8-hydroxyquinoxaline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.

    Pathways Involved: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar ring structure but without the methyl and hydroxyl groups.

    2-Methylquinoxaline: Similar to 2-Methyl-8-hydroxyquinoxaline but lacks the hydroxyl group.

    8-Hydroxyquinoxaline: Similar but lacks the methyl group at the 2-position.

Uniqueness: 2-Methyl-8-hydroxyquinoxaline is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-methylquinoxalin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQSNVRWGQJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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